ethyl 2-(3-benzoyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate

Description

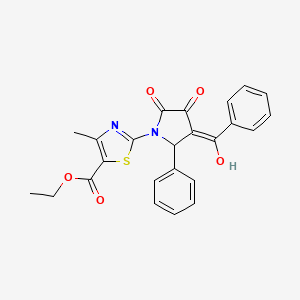

Ethyl 2-(3-benzoyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a fused pyrrole-thiazole scaffold. Its structure includes a benzoyl group at position 3 of the pyrrole ring, a hydroxyl group at position 4, a phenyl substituent at position 2, and an ethyl ester moiety on the thiazole ring.

Properties

IUPAC Name |

ethyl 2-[(4E)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5S/c1-3-31-23(30)21-14(2)25-24(32-21)26-18(15-10-6-4-7-11-15)17(20(28)22(26)29)19(27)16-12-8-5-9-13-16/h4-13,18,27H,3H2,1-2H3/b19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVYWDXYALKQJF-HTXNQAPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Key Observations:

- Benzoyl Modifications : The replacement of benzoyl with 4-butoxybenzoyl (e.g., 617695-24-6 ) introduces a longer alkoxy chain, likely enhancing lipophilicity and altering metabolic stability compared to the parent compound.

- Phenyl Substituents : Substituting the phenyl group at pyrrole C2 with electron-donating groups (e.g., 4-methoxyphenyl in 617694-46-9 ) may influence electronic properties and intermolecular interactions, such as π-π stacking or hydrogen bonding.

- Ester Groups : Switching from ethyl to allyl esters (e.g., ) could increase reactivity due to the allyl group’s susceptibility to hydrolysis or enzymatic cleavage.

Hydrogen Bonding and Crystallographic Behavior

Analogous compounds may exhibit distinct crystal packing patterns due to these interactions. For example, the compound in contains multiple methoxy groups, which could participate in weaker C–H···O interactions, whereas the target compound’s hydroxyl group may form stronger O–H···O bonds .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. For example, refluxing intermediates in ethanol (as in similar thiazolidinone syntheses) followed by recrystallization from DMF–EtOH mixtures ensures purity . To optimize yield, employ statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) and minimize trial-and-error approaches. This reduces experimental runs by 30–50% while maintaining robustness .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., 4-hydroxy and 5-oxo groups).

- HPLC-MS for purity (>95%) and detection of byproducts.

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, particularly for the dihydropyrrol moiety .

Q. How can researchers design preliminary bioactivity assays for this compound?

- Methodological Answer : Prioritize in silico docking studies (e.g., molecular dynamics simulations) to predict interactions with target proteins (e.g., kinases or oxidoreductases). Follow with in vitro assays:

- Antioxidant activity : DPPH/ABTS radical scavenging (IC₅₀ comparison with ascorbic acid).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to establish dose-response curves .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and identify transition states. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms. For example, ICReDD’s feedback loop integrates experimental data with computational models to refine reaction pathways and resolve discrepancies in intermediate stability .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies (≥5 independent datasets) and apply multivariate regression to identify confounding variables (e.g., solvent polarity in assay media).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., benzoyl vs. 4-chlorobenzylidene groups) and correlate changes with bioactivity trends .

- Reproducibility protocols : Standardize assay conditions (e.g., cell passage number, incubation time) to reduce inter-lab variability .

Q. How can researchers optimize reactor design for scalable synthesis?

- Methodological Answer : Apply CRDC subclass RDF2050112 (reaction fundamentals and reactor design) principles:

- Microreactors : Enhance heat/mass transfer for exothermic steps (e.g., thiazole ring closure).

- Membrane separation : Purify intermediates via nanofiltration to reduce downstream processing time by 40% .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS and identify breakdown products.

- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using validated HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.